5-chloro-2-methoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide
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Overview
Description
The compound “5-chloro-2-methoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide” is an organic molecule . It is a derivative of benzamide .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. It contains a benzamide core with a methoxy group at the 2-position and a chloro group at the 5-position. Attached to the benzamide nitrogen is a methyl group and a 3,4-dihydrophthalazin-1-yl group, which itself contains a 3-methyl-4-oxo substitution pattern .Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Novel Heterocyclic Compounds : Benzamide derivatives serve as precursors for synthesizing a wide range of heterocyclic compounds with potential anti-inflammatory and analgesic properties. For example, novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been explored for their COX-1/COX-2 inhibitory activities, showing significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Anticancer Evaluation : Benzamide derivatives have been studied for their anticancer properties. For instance, certain compounds synthesized from o-phenylenediamine and naphthene-1-acetic acid/2-naphthoxyacetic acid demonstrated moderate activity against breast cancer cell lines (Salahuddin et al., 2014).
Neuroleptic Activity : Research on benzamides has extended into the development of neuroleptic drugs. A study on cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds revealed promising neuroleptic properties, with significant inhibitory effects on apomorphine-induced stereotyped behavior in rats (Iwanami et al., 1981).
Antimicrobial and Antioxidant Activities
Antimicrobial and Antioxidant Properties : New benzamide compounds isolated from endophytic Streptomyces sp. have shown antimicrobial and antioxidant activities, highlighting the potential of benzamides in developing new therapeutic agents (Yang et al., 2015).
Serotonin Receptor Antagonism
Serotonin-3 Receptor Antagonists : Some 3-substituted 5-chloro-2-methoxybenzamides have been synthesized and evaluated for their binding affinity to serotonin-3 (5-HT3) receptors, showing potent antagonistic activity. These findings suggest the utility of benzamide derivatives in treating conditions mediated by 5-HT3 receptors (Kuroita et al., 1996).
Safety and Hazards
properties
IUPAC Name |
5-chloro-2-methoxy-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-22-18(24)13-6-4-3-5-12(13)15(21-22)10-20-17(23)14-9-11(19)7-8-16(14)25-2/h3-9H,10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRGGVWPMPSITE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide |
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